N-(2-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Description
N-(2-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a benzimidazole-derived acetamide featuring a nitro group at the 5-position of the benzimidazole core and a 2-fluorophenyl substituent on the acetamide nitrogen.
Synthetic routes for analogous compounds often involve nucleophilic substitution reactions between thiol-containing heterocycles (e.g., 5-nitro-1H-benzimidazole-2-thiol) and α-haloacetamides, followed by purification via crystallization or chromatography .
Properties
Molecular Formula |
C15H11FN4O3S |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H11FN4O3S/c16-10-3-1-2-4-11(10)17-14(21)8-24-15-18-12-6-5-9(20(22)23)7-13(12)19-15/h1-7H,8H2,(H,17,21)(H,18,19) |
InChI Key |
YSZIFPYWMXMNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocycle Modifications
Table 1: Key Structural Variations in Benzimidazole/Triazole Derivatives
Key Observations :
- Nitro vs.
- Fluorophenyl vs. Phenoxyphenyl: The 2-fluorophenyl group in the target compound offers steric compactness, whereas M64’s 4-phenoxyphenyl provides bulkier aromaticity, which could influence membrane permeability .
Table 2: Reported Bioactivities of Selected Analogs
Key Observations :
Physicochemical and Crystallographic Properties
Table 3: Physical Properties and Crystallographic Data
Key Observations :
- Pyrimidine-based analogs exhibit robust hydrogen-bonding networks, which stabilize crystal packing and may enhance thermal stability .
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